molecular formula C22H16ClN3O4S B2969832 (2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 902555-33-3

(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide

Cat. No. B2969832
CAS RN: 902555-33-3
M. Wt: 453.9
InChI Key: PDIGATMELUBHSH-LVWGJNHUSA-N
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Description

(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of chromene compounds and has been found to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Macrocyclic Synthesis and Polymer Formation

A novel macrocyclic arylene ether sulfone, showcasing potential in polymer synthesis, was developed by leveraging pseudo high dilution techniques, starting with bis(4-chlorophenyl)sulfone. This macrocycle demonstrates the versatility of chlorophenyl and sulfonyl moieties in constructing complex architectures for materials science applications (Rodewald & Ritter, 1997).

Chemosensor Development

The design of a selective fluorescence chemosensor based on a coumarin fluorophore signifies the use of the compound for detecting ions such as Cu2+ and H2PO4−, emphasizing its role in analytical chemistry and environmental monitoring (Meng et al., 2018).

Antimicrobial Agents

Compounds derived from 2-oxo-2H-chromene-3-carboxamide have been evaluated for their antimicrobial activities, showcasing the compound's foundation in the development of new antimicrobial agents. This research highlights the compound's pharmaceutical potential beyond its basic chemical structure (Azab, Azab, & Elkanzi, 2017).

Anticancer Activity

Studies on novel sulfones with hydrazides and chromene moieties, derived from the compound, have indicated potential anticancer activity. This suggests its utility in drug discovery and oncological research, opening new avenues for targeted cancer therapies (Bashandy et al., 2011).

Ultrasound Promoted Synthesis for Antioxidant Agents

The synthesis of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides using environmentally friendly ultrasound irradiation demonstrates the compound's relevance in green chemistry. These synthesized compounds exhibited promising antioxidant activity, illustrating the compound's potential in developing therapeutic agents (Ali et al., 2021).

properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-chlorophenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c23-16-8-6-9-17(14-16)24-21(27)19-13-15-7-4-5-12-20(15)30-22(19)25-26-31(28,29)18-10-2-1-3-11-18/h1-14,26H,(H,24,27)/b25-22-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIGATMELUBHSH-LVWGJNHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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